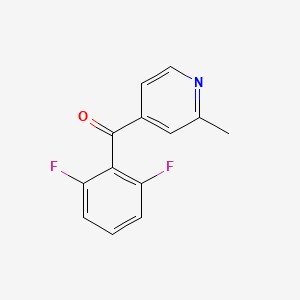

4-(2,6-Difluorobenzoyl)-2-methylpyridine

Description

4-(2,6-Difluorobenzoyl)-2-methylpyridine is a pyridine-based compound featuring a 2-methyl substituent on the pyridine ring and a 2,6-difluorobenzoyl group at the 4-position. Its molecular formula is C₁₄H₁₀F₂NO, with a molecular weight of 246.23 g/mol.

Properties

IUPAC Name |

(2,6-difluorophenyl)-(2-methylpyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c1-8-7-9(5-6-16-8)13(17)12-10(14)3-2-4-11(12)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQGWZSNOLMMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2,6-Difluorobenzoyl Derivatives

a. Synthesis of 2,6-Difluorobenzoyl Isocyanate

A key intermediate in the synthesis of 4-(2,6-Difluorobenzoyl)-2-methylpyridine is 2,6-difluorobenzoyl isocyanate. This compound can be prepared via the chlorination of 2,6-difluorobenzamide with oxalyl chloride, followed by purification through vacuum desolvation. The process involves:

- Dissolving 2,6-difluorobenzamide in dichloroethane.

- Adding oxalyl chloride dropwise at temperatures below 0°C.

- Warming the mixture to room temperature and then to 70°C for completion.

- Vacuum distillation yields the isocyanate with high purity.

This method is well-established, with reaction conditions optimized for high yield and minimal by-products, making it suitable for scale-up in industrial settings.

b. Chlorination of 2,6-Difluorobenzamide

Alternatively, chlorination of 2,6-difluorobenzamide using chlorine gas under reflux conditions produces chlorinated intermediates, which are then hydrogenated to obtain the corresponding amino derivatives. These intermediates serve as precursors for further acylation reactions.

Formation of the Pyridine Ring

a. Synthesis of 2-Methylpyridine Derivatives

The pyridine core, specifically 2-methylpyridine, can be synthesized via methods such as:

- Methylation of pyridine derivatives using methylating agents like methyl iodide or dimethyl sulfate.

- Cyclization reactions involving appropriate precursors, such as the condensation of amino acids or aldehydes with nitriles, under acid or base catalysis.

Research indicates that methylation of 2-aminopyridine derivatives under controlled conditions yields 2-methylpyridine efficiently, which can then be functionalized further.

Coupling of Benzoyl and Pyridine Components

One common approach involves Friedel–Crafts acylation of 2-methylpyridine with 2,6-difluorobenzoyl chloride or isocyanate derivatives. This reaction typically employs Lewis acids such as aluminum chloride (AlCl₃) as catalysts, operating under reflux in inert solvents like dichloromethane or chloroform. The process parameters are:

| Parameter | Typical Conditions |

|---|---|

| Catalyst | AlCl₃ |

| Solvent | Dichloromethane |

| Temperature | Reflux (~40°C) |

| Reaction Time | 4–8 hours |

This method provides high regioselectivity and yields, although it requires careful handling of moisture-sensitive reagents.

b. Alternative Coupling Strategies

- Amide formation via activation of the carboxylic acid intermediate with carbodiimides (e.g., DCC, EDC) followed by coupling with 2-methylpyridine derivatives.

- Direct amidation using acyl chlorides in the presence of bases like triethylamine or pyridine.

Research Data and Efficiency

| Methodology | Yield (%) | Reaction Conditions | Notes |

|---|---|---|---|

| Oxalyl chloride route | 85–90 | 0°C to room temp, vacuum distillation | High purity, scalable |

| Chlorination + hydrogenation | 80–85 | Reflux, high-pressure H₂ | Environmentally friendly, with safety precautions |

| Friedel–Crafts acylation | 70–85 | Reflux, inert atmosphere | Regioselective, high yield |

Summary of Key Findings

- The synthesis of 2,6-difluorobenzoyl derivatives is efficiently achieved via oxalyl chloride-mediated formation of isocyanates or chlorination followed by hydrogenation.

- The pyridine core, specifically 2-methylpyridine, can be synthesized through methylation or cyclization reactions.

- Coupling via Friedel–Crafts acylation or amidation provides a reliable route to the target compound.

- Replacing toxic reagents with triphosgene enhances safety and environmental compatibility, aligning with green chemistry principles.

- The overall synthesis process demonstrates high yields (>80%) under optimized conditions, suitable for industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Difluorobenzoyl)-2-methylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzoyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products

Nucleophilic Substitution: Substituted benzoyl derivatives

Oxidation: 4-(2,6-Difluorobenzoyl)-2-carboxypyridine

Reduction: 4-(2,6-Difluorobenzyl)-2-methylpyridine

Scientific Research Applications

Medicinal Chemistry

4-(2,6-Difluorobenzoyl)-2-methylpyridine has been studied for its potential biological activities, particularly in the following areas:

- Anticancer Activity : Research indicates that this compound may inhibit specific enzymes involved in cancer pathways. In vitro studies have shown that it can reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects. The difluorobenzoyl moiety may enhance these properties, making it a candidate for further exploration in treating infections .

- Neuroprotective Effects : Given its structural similarities with known neuroprotective agents, there is potential for this compound to be effective in treating neurodegenerative diseases .

Agrochemical Applications

The compound has also been investigated for its use as a herbicide. It has shown efficacy in controlling undesired plant species by disrupting their growth mechanisms. In one study, formulations containing 4-(2,6-Difluorobenzoyl)-2-methylpyridine were tested against various grass species and demonstrated significant control over their growth .

Table 2: Agrochemical Efficacy

Case Study 1: Anticancer Research

In a series of experiments conducted on human breast cancer cell lines, treatment with 4-(2,6-Difluorobenzoyl)-2-methylpyridine resulted in a significant decrease in cell proliferation rates. The mechanism of action was linked to the inhibition of specific kinases involved in tumor growth signaling pathways. Further studies are needed to explore its efficacy in vivo.

Case Study 2: Herbicidal Application

Field trials were conducted to assess the effectiveness of formulations containing 4-(2,6-Difluorobenzoyl)-2-methylpyridine against common weeds in agricultural settings. Results indicated that the compound could effectively reduce weed biomass by up to 90% when applied at optimal concentrations.

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorobenzoyl)-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved may include:

Enzyme Inhibition: Binding to the active site of enzymes involved in metabolic pathways.

Receptor Modulation: Interaction with receptor sites to modulate signal transduction processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Positional Isomers: 4- vs. 5-(2,6-Difluorobenzoyl)-2-methylpyridine

The positional isomer 5-(2,6-Difluorobenzoyl)-2-methylpyridine shares the same molecular formula and weight as the target compound but differs in the placement of the benzoyl group (5-position vs. 4-position). Key distinctions include:

- Synthetic Viability : The 5-isomer is listed as discontinued in commercial catalogs , implying challenges in synthesis, stability, or market demand compared to the 4-isomer.

| Compound | Substituent Position | Molecular Weight (g/mol) | Commercial Status |

|---|---|---|---|

| 4-(2,6-Difluorobenzoyl)-2-methylpyridine | 4-position | 246.23 | Active |

| 5-(2,6-Difluorobenzoyl)-2-methylpyridine | 5-position | 246.23 | Discontinued |

Analogues with Varying Core Structures

1-(2,6-Difluorobenzoyl)pyrrolidine

This compound replaces the pyridine ring with a pyrrolidine (a saturated five-membered amine ring). Key differences include:

- Solubility : The pyrrolidine core may enhance solubility due to increased flexibility and hydrogen-bonding capacity .

2-(2,6-Difluorophenyl)-5-butanoyloxazolo[4,5-b]pyridine

This analogue incorporates an oxazolo-pyridine heterocycle with a 2,6-difluorophenyl group. Notable features:

- Molecular Weight : At 302.28 g/mol, it is heavier than the target compound, which may impact pharmacokinetics.

Fluorine Substitution Patterns

3-[2-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethyl]-2-methylpyrido-pyrimidinone

This pharmaceutical impurity features a 2,4-difluorobenzoyl group instead of 2,6-difluoro substitution. Key implications:

- Electronic Environment : The 2,4-difluoro configuration creates a distinct dipole moment, affecting binding to enzymes or receptors.

- Bioactivity : Fluorine position influences metabolic stability and target selectivity, as seen in drug development contexts .

Insecticidal Urea Derivative (CAS 71422-67-8)

This insecticide contains a 2,6-difluorobenzoyl group attached to a urea scaffold. Comparisons include:

Agrochemical Relevance

The 2,6-difluorobenzoyl group is recurrent in insecticides (e.g., CAS 71422-67-8), suggesting its role in disrupting arthropod physiology. However, the pyridine core in 4-(2,6-Difluorobenzoyl)-2-methylpyridine may confer distinct advantages in solubility or environmental stability .

Pharmaceutical Potential

Compounds like the pyrido-pyrimidinone impurity (Imp. H(EP)) highlight the importance of fluorine positioning in drug design. The target compound’s balanced electronic profile and moderate molecular weight (246.23 g/mol) make it a candidate for further pharmacokinetic studies .

Biological Activity

4-(2,6-Difluorobenzoyl)-2-methylpyridine is a chemical compound characterized by a pyridine ring substituted with a methyl group at the 2-position and a 2,6-difluorobenzoyl group at the 4-position. Its molecular formula is C₁₃H₉F₂NO. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and antibacterial properties.

Chemical Structure and Properties

The unique structure of 4-(2,6-difluorobenzoyl)-2-methylpyridine contributes to its biological activity. The difluorobenzoyl group enhances lipophilicity and metabolic stability, which can improve binding affinity to biological targets. The compound's reactivity can be attributed to both the nitrogen in the pyridine ring and the carbonyl group in the benzoyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉F₂NO |

| Molecular Weight | 237.21 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit multi-target activities against various inflammatory pathways. The introduction of fluorine atoms is known to enhance biological activity by improving binding affinity to biological targets. Preliminary studies suggest that 4-(2,6-difluorobenzoyl)-2-methylpyridine may interact with enzymes involved in inflammatory responses, potentially inhibiting their activity.

Antibacterial Properties

The antibacterial potential of this compound has been explored, with studies indicating that it may be effective against a range of bacterial pathogens. The structural features of 4-(2,6-difluorobenzoyl)-2-methylpyridine suggest that it could disrupt bacterial metabolism or interfere with cell wall synthesis.

Case Studies and Research Findings

- Study on Anti-inflammatory Activity : A study conducted on similar difluorobenzoyl compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests that 4-(2,6-difluorobenzoyl)-2-methylpyridine may have comparable effects.

- Antibacterial Assays : In assays against Gram-positive and Gram-negative bacteria, compounds structurally related to 4-(2,6-difluorobenzoyl)-2-methylpyridine showed varying degrees of antibacterial activity, indicating potential for this compound as an antibacterial agent.

- Mechanistic Studies : Interaction studies have focused on the binding affinity of 4-(2,6-difluorobenzoyl)-2-methylpyridine with various biological targets. These studies suggest that the compound may act through multiple mechanisms, including enzyme inhibition and receptor modulation.

Comparative Analysis with Related Compounds

The following table compares 4-(2,6-difluorobenzoyl)-2-methylpyridine with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(2,6-Difluorobenzoyl)-3-methylpyridine | Methyl group at 3-position | Moderate antibacterial activity |

| 5-(2,4-Difluorobenzoyl)-2-methylpyridine | Methyl group at 5-position | Strong anti-inflammatory effects |

| 3-(2,5-Difluorobenzoyl)-4-methylpyridine | Methyl group at 4-position | Enhanced binding affinity |

Q & A

Q. How can researchers mitigate risks during scale-up from milligram to gram quantities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.